N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-9-10-20-24(32)21(23(31)16-5-3-8-19(11-16)33-2)13-29(25(20)27-15)14-22(30)28-18-7-4-6-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOBQWFRCQIHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the methoxybenzoyl and chlorophenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzoic acid, and chlorophenylamine. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: 1,8-Naphthyridine Derivatives
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (Compound 5a3, )
- Key Features: Carboxamide linkage at position 3 (vs. acetamide in the target compound). 4-Chlorobenzyl substituent at position 1 (vs. 3-chlorophenyl in the target). No 7-methyl or 3-methoxybenzoyl groups.
- Physicochemical Properties :
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (Compound 2c, )
- Key Features: Morpholinomethyl group at position 3 (vs. 3-methoxybenzoyl). Phenyl group at position 2 (absent in the target compound). 7-methyl group retained.
- Synthesis: Sonochemical methods involving POCl3 and DMF, contrasting with traditional coupling routes for acetamide derivatives .
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67, )
Substituent Effects
3-Methoxybenzoyl vs. Carboxamide/Morpholinomethyl
- The 7-methyl group in the target compound likely enhances metabolic stability compared to unmethylated analogues.
Chlorophenyl Moieties
Physicochemical and Spectroscopic Data
Biological Activity
N-(3-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide, also known by its CAS number 894910-72-6, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 461.90 g/mol. The structure features a naphthyridine core, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN3O4 |
| Molecular Weight | 461.90 g/mol |
| CAS Number | 894910-72-6 |
| SMILES Representation | COc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2cccc(c2)Cl)c2c(c1=O)ccc(n2)C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of naphthyridine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of naphthyridine derivatives against a panel of 60 cancer cell lines, several compounds displayed GI50 values ranging from 0.01 to 100 µM, with some exhibiting superior activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antibacterial and Antifungal Properties
The compound also exhibits antibacterial and antifungal activities. Research indicates that certain naphthyridine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 43300) | 0.25 - 62.5 µg/mL |
| Neisseria gonorrhoeae | 0.25 - 62.5 µg/mL |
| Candida albicans | MIC values vary across derivatives |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many naphthyridine derivatives act by inhibiting key enzymes involved in DNA replication and repair.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases.
Q & A
How can reaction conditions be optimized to improve the synthetic yield of this compound, particularly addressing challenges in cyclization and regioselectivity?
Methodological Answer:
The synthesis of the 1,8-naphthyridine core often faces challenges in cyclization efficiency and regioselectivity. To optimize:
- Sonochemical Synthesis : Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by enhancing molecular collisions. For example, sonication at 40 kHz in DMF increased cyclization efficiency by ~20% compared to thermal methods .
- Catalytic Optimization : Use POCl₃ as a cyclizing agent under controlled anhydrous conditions. A stepwise temperature ramp (70°C → 110°C) minimizes side reactions.
- Regioselective Control : Introduce electron-withdrawing groups (e.g., methoxybenzoyl) early to direct cyclization.
Table 1: Yield Comparison Under Different Conditions
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Thermal (110°C) | DMF | POCl₃ | 65 |
| Sonochemical (40 kHz) | DMF | POCl₃ | 82 |
| Microwave (150°C) | Toluene | H₂SO₄ | 58 |
What advanced techniques resolve contradictions between experimental NMR data and computational structural predictions for the 3-methoxybenzoyl substituent?
Methodological Answer:
Discrepancies often arise due to dynamic effects (e.g., rotational barriers) or solvent interactions. To resolve:
- Variable-Temperature NMR : Probe conformational flexibility by acquiring ¹H NMR spectra from 25°C to −40°C. Restricted rotation of the methoxy group may split signals at lower temperatures.
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with NOESY/ROESY data to validate intramolecular hydrogen bonding or steric interactions .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement ). For example, torsional angles between naphthyridine and benzoyl groups can resolve regiochemistry ambiguities .
How can researchers validate hydrogen-bonding interactions critical to this compound’s biological activity?
Methodological Answer:
Hydrogen bonding drives target binding (e.g., enzyme active sites). Validation strategies:
- Crystallographic Analysis : Resolve H-bond networks using high-resolution (<1.0 Å) X-ray data. SHELX hydrogen-bond restraints (e.g., N–H⋯O=C) refine donor-acceptor distances .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm H-bond-driven interactions.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER/CHARMM force fields) to assess H-bond persistence over 100-ns trajectories .
Table 2: Key H-Bond Parameters from X-ray Data (Example)
| Donor-Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O=C (amide) | 2.89 | 156 |
| O–H⋯N (naphthyridine) | 2.95 | 142 |
What experimental and computational approaches are recommended to study substituent effects on the 1,8-naphthyridine core’s electronic properties?
Methodological Answer:
The 3-methoxybenzoyl group alters π-electron density, impacting reactivity and binding:
- Spectroscopic Analysis :
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups elevate HOMO energy, enhancing electron donation .
How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 37°C for 24 hours. Monitor via HPLC-MS for hydrolyzed products (e.g., cleavage of the acetamide bond).
- Oxidative Stress : 3% H₂O₂, analyze for sulfoxide or N-oxide formation.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C indicates suitability for high-temperature applications) .
Table 3: Degradation Products Identified via LC-MS
| Stress Condition | Major Degradation Product | m/z Observed |
|---|---|---|
| Acidic (0.1M HCl) | 3-Chloroaniline derivative | 198.1 |
| Oxidative (H₂O₂) | Naphthyridine sulfoxide | 423.3 |
What strategies mitigate crystallinity issues during formulation for in vivo studies?
Methodological Answer:
Poor solubility due to high crystallinity can hinder bioavailability. Solutions include:
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to disrupt packing. Use SHELXD for phase identification .
- Amorphous Dispersion : Spray-dry with polymers (e.g., PVP-VA64) at 1:2 drug:polymer ratio. Confirm amorphous state via PXRD .
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
